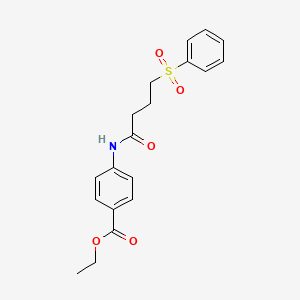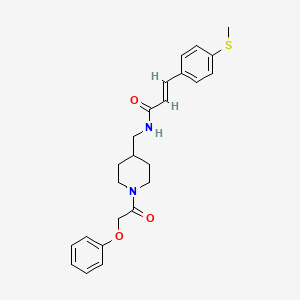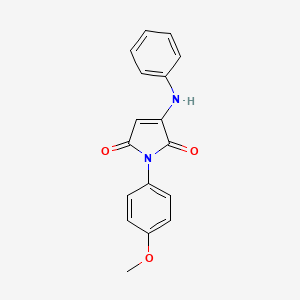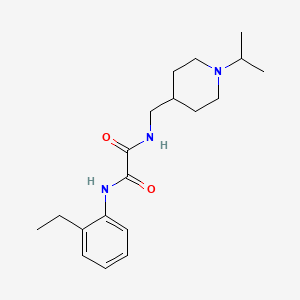
Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar benzoate compounds has been described in a study . The study used tetracaine and pramocaine as lead compounds to design benzoate compounds. The target molecule was designed using the combination principle and was modified by bioisostere formation and modification with alkyl groups. A total of 16 compounds were designed and synthesized. The synthesis process involved three steps: alkylation, esterification, and alkylation .
Scientific Research Applications
Synthesis and Chemical Properties :
- Ethyl phenylsulfonylacetate has been used to synthesize a variety of derivatives, including 1-phenylsulfonylcyclopropanecarboxylic acid and its related compounds. These derivatives have various applications in chemical synthesis (Takahashi, Suzuki, & Kata, 1985).
- A study by Thalluri et al. (2014) demonstrated the use of a related compound, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, in the Lossen rearrangement, which is a key step in synthesizing ureas from carboxylic acids. This process is significant for the development of various pharmaceutical and agrochemical products (Thalluri, Manne, Dev, & Mandal, 2014).
Pharmaceutical Applications :
- Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a compound related to Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate, was found to have anti-juvenile hormone activity, indicating its potential in developing novel insect control agents. This compound induced precocious metamorphosis in silkworms, suggesting its role in hormone regulation (Kuwano, Fujita, Furuta, & Yamada, 2008).
Material Science and Environmental Applications :
- In the field of material science, derivatives of Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate have been used in synthesizing monomers for side chain liquid crystalline polysiloxanes. These compounds exhibited high smectogen properties and were characterized for their potential in creating novel materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Analytical Chemistry :
- Ethyl 4-[2-(6-guanidinohexanoyloxy)benzoate]methanesulfonate, a related compound, was studied for its inhibitory effects on thrombin and factor Xa, showing its potential in developing anticoagulant drugs (Ohno, Kōsaki, Kambayashi, Imaoka, & Hirata, 1980).
Biological Studies :
- The biological activity of compounds like Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which is structurally related, was explored for its role in inhibiting juvenile hormone synthesis. This research is significant for understanding hormone regulation in insects (Kaneko, Furuta, Kuwano, & Hiruma, 2011).
Separation Processes :
- In separation processes, related compounds like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide have been studied for their ability to selectively remove aromatic compounds from mixtures with alkanes, demonstrating potential in industrial separation techniques (Arce, Earle, Rodríguez, & Seddon, 2007).
properties
IUPAC Name |
ethyl 4-[4-(benzenesulfonyl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-2-25-19(22)15-10-12-16(13-11-15)20-18(21)9-6-14-26(23,24)17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKLUIQNZJKAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2600128.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600136.png)

![(3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid](/img/structure/B2600139.png)
![[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride](/img/structure/B2600140.png)
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)




![1-(Thiophen-2-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2600147.png)